molecular formula C11H11F6NO B2566242 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol CAS No. 478068-12-1

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol

Cat. No.: B2566242
CAS No.: 478068-12-1
M. Wt: 287.205
InChI Key: QPKSEDWUCQTKGZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol is an organic compound that belongs to the class of fluorinated compounds. It is characterized by the presence of trifluoromethyl groups attached to both the benzyl and propanol moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 1,1,1-trifluoroacetone under basic conditions. The reaction typically proceeds through nucleophilic addition followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl groups and an amino group attached to the benzyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,1,1-trifluoro-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)8-3-1-2-7(4-8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKSEDWUCQTKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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